Ethyl 3-(3-cyanophenyl)propanoate

Description

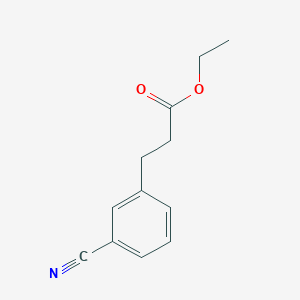

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-cyanophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFWAGCVZPXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474395 | |

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10036-20-1 | |

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-(3-cyanophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-cyanophenyl)propanoate, a molecule of significant interest in medicinal chemistry and organic synthesis, presents a unique combination of a flexible aliphatic ester chain and a rigid, electronically distinct cyanophenyl group. A thorough understanding of its physical properties is paramount for its effective application in drug design, reaction engineering, and formulation development. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in available data and supplemented with predictive insights to empower researchers in their scientific endeavors.

Core Molecular and Physical Characteristics

A foundational aspect of any chemical compound is its fundamental identifiers and properties. These values are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 10036-20-1 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Canonical SMILES | O=C(OCC)CCC1=CC=CC(C#N)=C1 | [1] |

| Physical State | Predicted to be a liquid at STP | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups within this compound dictates its intermolecular interactions and, consequently, its physical behavior.

Caption: 2D Molecular Structure of this compound.

Thermodynamic Properties

| Property | Predicted Value | Source |

| Boiling Point | 338.0 ± 22.0 °C at 760 mmHg | |

| Flash Point | 147.4 °C | |

| Density | 1.19 g/cm³ |

Note: The thermodynamic properties listed above are computationally predicted and should be used as estimations. Experimental verification is recommended.

Methodology for Experimental Determination

Boiling Point: The boiling point can be experimentally determined using distillation under controlled atmospheric or reduced pressure. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For high-boiling compounds like this, vacuum distillation is often preferred to prevent decomposition.

Melting Point: Should the compound be a solid at room temperature, its melting point would be determined using a melting point apparatus or by differential scanning calorimetry (DSC). DSC provides a highly accurate measurement of the melting temperature and the enthalpy of fusion.

Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter at a specified temperature.

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in organic synthesis for reaction solvent selection.

| Solvent Type | Predicted Solubility |

| Aqueous | Poorly soluble in water due to the hydrophobic phenyl ring and ethyl ester group. |

| Polar Aprotic | Likely soluble in solvents like DMSO and DMF. |

| Non-polar/Weakly Polar Organic | Expected to be soluble in solvents such as dichloromethane, ethyl acetate, and acetone. |

Experimental Workflow for Solubility Determination

A standardized protocol for determining solubility involves the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Caption: Standard Experimental Workflow for Solubility Assessment.

Chromatographic Properties

The polarity and volatility of this compound influence its behavior in chromatographic separations.

| Property | Predicted Value |

| LogP | 2.05 |

The predicted octanol-water partition coefficient (LogP) of 2.05 suggests that the compound is moderately lipophilic. This indicates that it will have a good affinity for reversed-phase chromatographic stationary phases and will be well-retained in such systems.

Conclusion

This technical guide provides a consolidated overview of the known and predicted physical properties of this compound. While a scarcity of publicly available experimental data necessitates a reliance on computational predictions for some parameters, the provided information serves as a robust foundation for researchers and professionals. The outlined experimental methodologies offer a clear path for the empirical validation of these crucial properties, ensuring scientific integrity and accelerating the progress of research and development involving this versatile molecule.

References

Sources

An In-depth Technical Guide to Ethyl 3-(3-cyanophenyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-cyanophenyl)propanoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a reactive nitrile group and an ester moiety on a phenylpropane scaffold, renders it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its key physicochemical properties, a detailed proposed synthetic route with mechanistic insights, in-depth characterization methodologies, and a discussion of its current and potential applications as a pivotal intermediate in the pharmaceutical industry.

Introduction: The Strategic Importance of Cyanophenyl Scaffolds in Medicinal Chemistry

Aromatic nitriles are a cornerstone of modern medicinal chemistry, serving as key precursors and pharmacophores in a multitude of therapeutic agents. The cyano group, with its unique electronic properties and ability to participate in various chemical transformations, is a critical functional handle for molecular elaboration. When incorporated into a phenylpropanoate framework, as in the case of this compound, the resulting molecule offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. The strategic placement of the cyano group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which can be leveraged to fine-tune interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 10036-20-1 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | - |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |

Synthesis of this compound: A Proposed Two-Step Approach

Step 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Ethyl 3-(3-cyanophenyl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this step, 3-cyanobenzaldehyde is reacted with a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate, to yield the corresponding α,β-unsaturated ester, (E)-Ethyl 3-(3-cyanophenyl)acrylate. The primary advantage of the HWE reaction in this context is its high E-selectivity, which simplifies the subsequent reduction step.

Experimental Protocol:

-

To a solution of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0°C.

-

Add a solution of 3-cyanobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (E)-Ethyl 3-(3-cyanophenyl)acrylate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as the sodium hydride and the intermediate phosphonate ylide are highly reactive towards water and oxygen.

-

Temperature Control: The initial reaction is performed at 0°C to control the exothermic deprotonation of the phosphonate ester. The reaction with the aldehyde is also initiated at a low temperature to ensure controlled addition before warming to room temperature to drive the reaction to completion.

-

High E-Selectivity: The use of a stabilized ylide (due to the electron-withdrawing ester group) in the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Step 2: Catalytic Hydrogenation to Yield this compound

The second step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester to afford the desired saturated propanoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

Dissolve (E)-Ethyl 3-(3-cyanophenyl)acrylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of alkenes. It is generally preferred over other catalysts like platinum oxide for its cost-effectiveness and lower propensity to reduce the nitrile or ester functionalities under these mild conditions.

-

Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they readily dissolve the starting material and are inert to the reaction conditions.

-

Safety: It is imperative to handle hydrogen gas with care and to purge the reaction vessel with an inert gas before and after the reaction to avoid the formation of explosive mixtures with air. The palladium catalyst can be pyrophoric upon exposure to air after the reaction and should be handled while wet.

Caption: Catalytic hydrogenation workflow.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

-

δ 7.4-7.6 (m, 4H): Aromatic protons of the 1,3-disubstituted benzene ring. The meta-substitution pattern will result in a complex multiplet.

-

δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group, split into a quartet by the adjacent methyl group.

-

δ 2.95 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).

-

δ 2.65 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).

-

δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester group, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted)

-

δ 172.5: Carbonyl carbon of the ester group.

-

δ 142.0: Quaternary carbon of the phenyl ring attached to the propyl chain.

-

δ 133.0, 131.5, 130.0, 129.5: Aromatic CH carbons.

-

δ 118.5: Nitrile carbon (-C≡N).

-

δ 112.5: Quaternary carbon of the phenyl ring attached to the cyano group.

-

δ 60.5: Methylene carbon of the ethyl ester group (-O-CH₂-).

-

δ 35.0: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).

-

δ 30.0: Methylene carbon alpha to the phenyl ring (-CH₂-Ar).

-

δ 14.0: Methyl carbon of the ethyl ester group (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

-

~2230 cm⁻¹: Strong, sharp absorption corresponding to the C≡N stretching of the nitrile group.

-

~1735 cm⁻¹: Strong absorption due to the C=O stretching of the ester carbonyl group.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2980 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1180 cm⁻¹: C-O stretching of the ester group.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the synthetic versatility of its nitrile and ester functionalities.

Intermediate for Heterocycle Synthesis

The cyano group can be readily transformed into various other functional groups, such as amines, amides, and carboxylic acids, or can participate in cycloaddition reactions to form heterocyclic rings. For instance, the nitrile can be reduced to a primary amine, which can then be used in the construction of nitrogen-containing heterocycles. This versatility makes this compound a key intermediate in the synthesis of compounds with potential therapeutic applications. A notable example of a drug containing a cyanophenyl moiety is Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. While not a direct precursor, the synthesis of Febuxostat highlights the importance of cyanophenyl building blocks in the development of modern pharmaceuticals.

Scaffold for Library Synthesis

The presence of two distinct functional groups allows for orthogonal chemical modifications, making this compound an ideal scaffold for the creation of diverse chemical libraries. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. Simultaneously or sequentially, the nitrile group can be manipulated to introduce further diversity. This approach is highly valuable in the early stages of drug discovery for identifying hit compounds.

Role as a Molecular Fragment in Drug Design

The 3-cyanophenylpropanoate moiety can be considered a molecular fragment that can be incorporated into larger molecules to probe interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor, and its linear geometry can influence the overall conformation of the molecule. The phenylpropanoate portion provides a hydrophobic and rigid linker that can be used to position other pharmacophoric elements in the binding site of a protein.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its straightforward proposed synthesis, coupled with the versatile reactivity of its nitrile and ester functional groups, makes it a valuable tool for the construction of novel and complex molecules. As the demand for new therapeutic agents continues to grow, the utility of such bifunctional intermediates in accelerating the drug discovery process is undeniable. This guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Structure and Spectral Data of Ethyl 3-(3-cyanophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(3-cyanophenyl)propanoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its chemical structure, a plausible synthetic route, and a detailed analysis of its spectral data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Identification

This compound is an aromatic ester with a nitrile functional group. Its structure is characterized by a central benzene ring substituted at the meta position with a cyano group and an ethyl propanoate chain.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10036-20-1[1][2] |

| Molecular Formula | C₁₂H₁₃NO₂[1][2] |

| Molecular Weight | 203.24 g/mol [1][2] |

| SMILES | O=C(OCC)CCC1=CC=CC(C#N)=C1[1][2] |

Synthesis of this compound: A Plausible Approach

A common and effective method for the synthesis of esters from carboxylic acids and alcohols is the Fischer esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis. The synthesis of this compound can be logically envisioned as a two-step process starting from 3-cyanocinnamic acid.

Workflow for the Synthesis of this compound

Sources

Solubility of Ethyl 3-(3-cyanophenyl)propanoate in common lab solvents.

An In-Depth Technical Guide to the Solubility of Ethyl 3-(3-cyanophenyl)propanoate in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the compound, the fundamental principles governing its solubility, and a predicted solubility profile in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for solubility determination is provided, complete with the scientific rationale behind its design. This guide aims to equip the reader with the theoretical knowledge and practical methodology required to effectively utilize this compound in a laboratory setting.

Introduction: The Critical Role of Solubility

This compound is a niche organic compound featuring an ester, a nitrile (cyano group), and a phenyl ring. Its utility in organic synthesis and as a potential intermediate in pharmaceutical development makes understanding its behavior in various solvents paramount. Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility of a chemical reaction, the efficiency of a purification process (such as crystallization or chromatography), and the bioavailability of a potential drug candidate. An incorrect choice of solvent can lead to failed reactions, impure products, and misleading experimental data.

This guide provides a foundational understanding of the factors that influence the solubility of this compound, moving from theoretical principles to practical, actionable laboratory procedures.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| CAS Number | 10036-20-1 | [1][3] |

| Appearance | Predicted to be a liquid or low-melting solid | N/A |

| SMILES | CCOC(=O)CCc1cccc(c1)C#N | [3] |

The Science of Dissolution: Core Principles

To predict and understand the solubility of this compound, one must grasp the fundamental principle of "like dissolves like."[4][5][6][7] This adage is a simplified expression of the complex intermolecular forces at play between a solute and a solvent.[7][8]

-

Polarity is Paramount : The distribution of electron density in a molecule determines its polarity.[9] Polar molecules have distinct regions of partial positive and partial negative charge, while nonpolar molecules have a more uniform charge distribution.[10]

-

Intermolecular Forces : For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together (solute-solute interactions) and the solvent molecules together (solvent-solvent interactions).[12]

The diagram below illustrates the relationship between solute and solvent polarity.

Caption: The "Like Dissolves Like" Principle.

Predicted Solubility Profile of this compound

By analyzing the structure of this compound, we can predict its solubility.

-

Phenyl Ring : This large aromatic ring is nonpolar and hydrophobic.

-

Ethyl Ester Group (-COOEt) : This group is polar. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

-

Cyano Group (-C≡N) : This group is highly polar due to the large electronegativity difference between carbon and nitrogen, creating a strong dipole moment.

-

Propanoate Chain (-CH₂CH₂-) : This alkyl chain is nonpolar.

Overall Assessment : The molecule possesses both significant polar (cyano, ester) and nonpolar (phenyl ring, alkyl chain) regions. This amphipathic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (i.e., water or hexane). Its solubility is expected to be highest in moderately polar solvents that can interact with both its polar functional groups and its nonpolar backbone.

The following table provides a predicted solubility profile.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large nonpolar phenyl ring and alkyl chain dominate, preventing dissolution in the highly structured hydrogen-bonding network of water. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Soluble | The small alkyl group of methanol allows it to interact with the polar groups of the solute, but the phenyl ring may limit high solubility. |

| Ethanol (EtOH) | Polar Protic | Soluble | Balances polarity to interact with the ester/cyano groups and a nonpolar ethyl group to interact with the phenyl ring. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | A good polar aprotic solvent that can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding donors. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | The structure is similar to the solute's ester group, making it a favorable solvent according to the "like dissolves like" principle. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent of intermediate polarity capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can interact with the solute, and its overall moderate polarity is suitable. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute, but it is poor at solvating the polar cyano and ester groups. |

| Hexane | Nonpolar | Insoluble | Lacks any polar character to interact with the ester and cyano functional groups. |

Experimental Protocol for Solubility Determination

This protocol outlines a systematic, qualitative method for determining the solubility of a solid compound like this compound. The procedure is designed to be efficient and minimize waste.

Safety First : Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[13] All procedures should be performed in a well-ventilated fume hood.

Methodology Workflow Diagram

Caption: Experimental Workflow for Solubility Testing.

Step-by-Step Protocol:

-

Preparation : Place approximately 10-20 mg of this compound into a small, clean, dry test tube or vial.

-

Rationale: Starting with a small, known quantity of solute ensures consistency and allows for a clear visual determination of dissolution.[14]

-

-

Solvent Addition : Add the chosen solvent dropwise, up to approximately 0.5 mL.

-

Rationale: Gradual addition allows for observation at different solute-to-solvent ratios. A common threshold for "soluble" in qualitative tests is dissolving ~20 mg in 1 mL of solvent.[14]

-

-

Agitation : Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 60 seconds.

-

Rationale: Agitation increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution.[15] A fixed time ensures reproducibility.

-

-

Observation : Allow the mixture to stand and observe against a contrasting background. Look for any remaining solid particles. If the solution is clear and homogenous, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.[15]

-

Rationale: Visual inspection is the primary method for qualitative assessment. A clear solution indicates that the solute has fully dissolved.[16]

-

-

Heating (Optional) : If the compound is insoluble at room temperature, gently warm the mixture (e.g., in a warm water bath) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

Rationale: The solubility of most solids increases with temperature.[17] This step provides valuable information for techniques like recrystallization.

-

-

Systematic Testing : Perform the test sequentially using solvents from different classes (e.g., start with water, then ethanol, then ethyl acetate, then hexane) to build a comprehensive solubility profile.

-

Rationale: A systematic approach provides a complete picture of the compound's behavior across the polarity spectrum.

-

Conclusion

This compound is a molecule of moderate polarity, a characteristic derived from its blend of polar (ester, cyano) and nonpolar (phenyl, alkyl) functionalities. Based on established chemical principles, its solubility is predicted to be highest in moderately polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and reasonably high in polar protic solvents like ethanol. It is expected to be largely insoluble in the extremes of water and nonpolar alkanes. The provided experimental protocol offers a reliable and systematic method for verifying this predicted profile and for selecting appropriate solvents for synthesis, purification, and formulation in a research and development setting.

References

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean? Retrieved from [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2024). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanopropanoate. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-cyano-3-phenylpropanoate. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 10036-20-1 | this compound. Retrieved from [Link]

Sources

- 1. This compound | 10036-20-1 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. arctomsci.com [arctomsci.com]

- 4. fiveable.me [fiveable.me]

- 5. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. reddit.com [reddit.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-(3-cyanophenyl)propanoate

Section 1: Hazard Assessment and Toxicological Profile

The primary toxicological concern with Ethyl 3-(3-cyanophenyl)propanoate stems from its aryl nitrile functional group (-C≡N).[2] Organic nitriles can be metabolized or decompose to release cyanide ions, which are potent inhibitors of cellular respiration and can be rapidly fatal.[3][4] Exposure can occur through inhalation of vapors, dermal absorption, ingestion, or eye contact.[3]

While specific GHS classifications for this compound are not established, the hazard profile can be inferred from close structural analogs. This approach provides a conservative and responsible basis for risk assessment.

| Inferred Hazard Classification Data | |

| Data Point | Inferred Classification and Hazard Statement |

| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6] |

| Acute Toxicity, Dermal | Category 4: H312 - Harmful in contact with skin. (Based on analog Ethyl 3-cyanopropanoate)[5] |

| Acute Toxicity, Inhalation | Category 4: H332 - Harmful if inhaled. (Based on analog Ethyl 3-cyanopropanoate)[5] |

| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6] |

| Eye Damage/Irritation | Category 2A: H319 - Causes serious eye irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6] |

| Specific Target Organ Toxicity | Category 3: H335 - May cause respiratory irritation. (Based on analogs Ethyl 3-cyanopropanoate and 3-(4-Cyanophenyl)propanoic acid)[5][6] |

Toxicological Mechanism: Cyanide compounds exert their toxicity by inhibiting cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, thereby preventing the body's tissues from utilizing oxygen.[3] This leads to cytotoxic hypoxia, with the central nervous system and heart being particularly vulnerable.[3] Early symptoms of exposure can include headache, dizziness, nausea, and rapid breathing, while severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[7]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory. This hierarchy is a foundational principle of laboratory safety.

Caption: Hierarchy of Controls for Laboratory Operations.

Engineering Controls: The Primary Barrier The fundamental principle is to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified laboratory chemical fume hood.[7][8] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.

-

Emergency Stations: An ANSI-approved emergency eyewash station and safety drench shower must be immediately accessible within a 10-second travel distance from the work area.[7][8] Personnel must be trained on their location and operation before beginning work.[8]

Personal Protective Equipment (PPE): The Last Line of Defense PPE does not eliminate the hazard but provides a crucial barrier against direct contact.

| PPE Component | Specification and Rationale |

| Hand Protection | Double Gloving with Chemical-Resistant Nitrile Gloves. Nitrile offers superior resistance to chemicals, solvents, and punctures compared to latex.[9][10][11] Double gloving provides an extra layer of protection against tears and contamination during glove removal.[7][8] |

| Eye & Face Protection | Chemical Splash Goggles and a Full-Face Shield. Standard safety glasses do not provide adequate protection from splashes. Goggles create a seal around the eyes, and a face shield protects the entire face from splashes during transfers of larger quantities.[7][8] |

| Body Protection | Chemical-Resistant Laboratory Coat. A fully fastened lab coat made of appropriate material must be worn to protect skin and personal clothing.[8] |

| Additional Protection | For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.[8] Solid, closed-toe shoes and long pants are mandatory at all times in the laboratory.[8] |

Section 3: Standard Operating Procedures (SOPs) for Handling

A. Pre-Work Authorization and Planning:

-

Risk Assessment: Complete a formal risk assessment before the first use of the compound.

-

Buddy System: Never work with cyanide-containing compounds alone.[7][8] All work should be conducted during normal working hours when colleagues and support staff are available.[7]

-

Designated Area: Establish a designated area within the fume hood for cyanide-related work, clearly marked with hazard warning signs.[7]

-

Acid Prohibition: Ensure that no acidic materials are present in the immediate work area unless required by the protocol. The reaction of cyanides with acid can generate highly toxic hydrogen cyanide gas.[4][7]

B. Protocol for Weighing and Transferring:

-

Preparation: Before handling the primary container, don all required PPE as specified in Section 2.

-

Containment: Perform all manipulations within the certified chemical fume hood with the sash at the lowest practical height.

-

Dispensing: Use appropriate tools (e.g., clean spatula, glass pipette) to transfer the required amount of the liquid ester to a secondary container.

-

Sealing: Immediately and securely cap the primary container after dispensing.

-

Cleanup: After the transfer is complete, decontaminate the spatula and the work surface within the hood as described in Section 5.

-

Doffing PPE: Remove gloves using a technique that avoids contaminating the skin and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

C. Storage Requirements:

-

Store this compound in a tightly sealed, clearly labeled container.[12]

-

Maintain storage at 2-8°C, as recommended by suppliers.[1]

-

The storage location must be a cool, dry, and well-ventilated area designated for toxic chemicals.[12]

-

Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13][14]

Section 4: Emergency Response Protocols

Rapid and decisive action is critical in any emergency involving cyanide compounds.

Caption: Emergency Response Workflow for Personnel Exposure.

A. Personnel Exposure:

-

General: In any case of actual or suspected exposure, seek immediate medical attention. Do not wait for symptoms to develop.[4] Call 911 or your institution's emergency number and explicitly state that a cyanide exposure has occurred.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[3][7] Wash the affected area with copious amounts of water for at least 15 minutes.[3][8]

-

Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[7][8]

-

Inhalation: Move the affected person to fresh air immediately.[8] If trained, administer 100% oxygen.[3][15] Do not perform mouth-to-mouth resuscitation due to the risk of secondary contamination.[3]

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[12]

B. Spill Management:

Caption: Logical Flow for Spill Response.

-

Large Spill or Any Spill Outside a Fume Hood:

-

Small Spill Inside a Fume Hood:

-

Ensure you are wearing full PPE, including double nitrile gloves, goggles, and a lab coat.[4]

-

Cover the spill with an absorbent material from a cyanide spill kit.

-

Gently wet the absorbent material with a pH 10 buffer solution to absorb the spill.[4]

-

Carefully collect the contaminated absorbent and place it in a designated, labeled hazardous waste container.[4]

-

Decontaminate the spill area as described in Section 5.

-

C. Fire Response:

-

For fires involving this material, use ABC dry chemical powder, foam, or water spray.[8][14] Do not use a carbon dioxide extinguisher if cyanide salts are present nearby.[4][8]

-

The primary hazard in a fire is the generation of highly toxic gases, including hydrogen cyanide and oxides of nitrogen. Firefighters must wear self-contained breathing apparatus.

Section 5: Decontamination and Waste Disposal

A. Decontamination Protocol: All glassware, equipment, and surfaces that come into contact with this compound must be decontaminated.

-

Pre-Rinse: Conduct all decontamination procedures inside a chemical fume hood.[7] Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Collect this rinsate as hazardous waste.

-

Neutralization: Thoroughly wipe or rinse the surfaces with a pH 10 buffer solution.[4]

-

Oxidation: Following the buffer, use a freshly prepared 10% bleach solution (sodium hypochlorite) to rinse or wipe the surfaces.[4][7] The hypochlorite oxidizes residual cyanide to the much less toxic cyanate ion. Allow a contact time of at least 15 minutes.

-

Final Rinse: Perform a final rinse with water.

B. Waste Disposal:

-

Hazardous Waste: All materials contaminated with this compound are considered acutely hazardous waste.[7][16] This includes excess reagent, reaction mixtures, contaminated PPE (gloves, etc.), absorbent materials from spills, and collected rinsate.

-

Collection: Collect all hazardous waste in a designated, properly sealed, and clearly labeled waste container. The label must include the chemical name and associated hazards.

-

Incompatibility: Never mix cyanide-containing waste with acidic waste in the same container, as this can lead to the generation of deadly hydrogen cyanide gas.[16]

-

Disposal: Disposal must be handled by trained environmental health and safety professionals or a licensed hazardous waste disposal company.[16][17] Chemical neutralization followed by incineration is a common disposal method.[17][18]

-

Empty Containers: Even when "empty," containers of acutely toxic substances may need to be disposed of as hazardous waste.[19] At a minimum, they should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal, following institutional guidelines.[19]

References

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

Health Safety & Wellbeing, Monash University. First aid for cyanide exposure. [Link]

-

GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]

-

Magus Group. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

-

Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

-

Environmental Health and Safety, Dartmouth College. Cyanide Salts. [Link]

-

Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]

-

PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

-

S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]

-

Chemsrc. Ethyl 3-Cyano Propanoate | CAS#:10137-67-4. [Link]

-

National Center for Biotechnology Information, PubChem. Ethyl 3-cyanopropanoate. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. [Link]

-

U.S. Environmental Protection Agency. Treatment of Complex Cyanide Compounds for Reuse or Disposal. [Link]

-

Synerzine. Safety Data Sheet - Ethyl-3-phenyl propionate. [Link]

-

Sciencemadness Wiki. Proper disposal of chemicals. [Link]

-

Fiveable. Aryl Nitriles Definition. [Link]

-

PubMed Central. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles.... [Link]

-

UNMC. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. [Link]

-

Chemistry Steps. Preparation of Nitriles. [Link]

-

PubMed. In vitro metabolism of aromatic nitriles. [Link]

-

National Testing Agency. Syllabus for Chemistry (SCQP08). [Link]

-

Chemistry For Everyone (YouTube). How Do You Dispose Of Phenol Safely?. [Link]

Sources

- 1. 10036-20-1|this compound|BLDpharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. monash.edu [monash.edu]

- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 5. Ethyl 3-cyanopropanoate | C6H9NO2 | CID 82393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 10. armbrustusa.com [armbrustusa.com]

- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. synerzine.com [synerzine.com]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 18. youtube.com [youtube.com]

- 19. unmc.edu [unmc.edu]

The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Cyanophenylpropanoate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenylpropanoate scaffold represents a promising chemotype in modern drug discovery, with emerging evidence suggesting its potential across a spectrum of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive, in-depth framework for the systematic biological activity screening of novel cyanophenylpropanoate derivatives. Moving beyond a rigid, templated approach, this document is structured to mirror the logical, iterative process of a real-world drug discovery campaign. We will delve into the causality behind experimental choices, from broad-based primary screening to nuanced mechanistic studies, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific principles and provides detailed, field-proven methodologies, complete with integrated visualizations of key workflows and signaling pathways, to empower researchers in their quest to unlock the therapeutic potential of this versatile chemical class.

Introduction: The Rationale for Pursuing Cyanophenylpropanoate Derivatives

Cyanophenylpropanoate derivatives are a class of organic molecules characterized by a phenyl ring, a propanoate group, and a nitrile (cyano) functional group. The presence of the cyano group, a potent electron-withdrawing moiety and a hydrogen bond acceptor, often imparts unique electronic and steric properties to these molecules, making them attractive candidates for interaction with a variety of biological targets. While the body of research on this specific scaffold is still growing, related cyano-containing heterocyclic compounds have demonstrated significant activity as kinase inhibitors, anti-proliferative agents, and modulators of inflammatory pathways.[1][2][3][4] This guide, therefore, proposes a strategic screening cascade to systematically evaluate the biological activities of novel cyanophenylpropanoate derivatives, with a primary focus on anticancer and anti-inflammatory applications.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Characterization

A successful screening campaign is not a single experiment but a strategically designed, multi-tiered process. This cascade is designed to efficiently sift through a library of cyanophenylpropanoate derivatives, identifying promising "hits," confirming their activity, and elucidating their mechanism of action.

Caption: A multi-tiered screening cascade for cyanophenylpropanoate derivatives.

Tier 1: High-Throughput Primary Screening for Cytotoxic and Cytostatic Activity

The initial step in our screening cascade is a broad, high-throughput screen (HTS) to identify compounds that exhibit cytotoxic or cytostatic effects against relevant cancer cell lines.[5][6][7][8] HTS allows for the rapid and efficient evaluation of large compound libraries, making it an ideal starting point for drug discovery.[5][6][7][8]

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For a broad-based initial screen, a panel of cell lines representing different cancer types is recommended. For example:

-

A549 (Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.[1]

-

MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.[9]

-

HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.[5]

-

PC-3 (Prostate Cancer): A prostate cancer cell line for evaluating activity against this cancer type.[9]

Primary Screening Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]

-

Cell Seeding:

-

Culture the selected cancer cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10][14]

-

-

Compound Treatment:

-

Prepare stock solutions of the cyanophenylpropanoate derivatives in DMSO.

-

Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM).

-

Add the compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the culture medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Read the absorbance at 570 nm using a microplate reader.[13]

-

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant inhibition of cell viability in the primary screen (the "hits") are advanced to Tier 2 for confirmation and determination of their potency.

Dose-Response Curves and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[15] It is determined by treating cells with a range of compound concentrations and generating a dose-response curve.

-

Perform the MTT assay as described in Section 3.2, but with a wider range of compound concentrations (e.g., from 0.01 µM to 100 µM).

-

Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to calculate the IC50 value.[10]

| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) in A549 | IC50 (µM) in MCF-7 |

| CPP-001 | 75% | 5.2 | 8.1 |

| CPP-002 | 12% | >100 | >100 |

| CPP-003 | 88% | 1.8 | 2.5 |

| ... | ... | ... | ... |

Tier 3: Secondary Mechanistic Assays

Once potent hits are confirmed, the focus shifts to understanding their mechanism of action. This involves a battery of target-based and cell-based assays.

Target-Based Assays: Enzyme Inhibition

Many anticancer and anti-inflammatory drugs function by inhibiting specific enzymes.[11] Given the structural similarities of cyanophenylpropanoates to known kinase inhibitors, assessing their activity against a panel of relevant kinases is a logical next step.[2][3]

This protocol is a generalized example and should be adapted for the specific kinase of interest.

-

Reagent Preparation:

-

Kinase Reaction:

-

In a 384-well white plate, add the test compound dilutions.

-

Add the kinase to each well and pre-incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[16]

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.[15]

-

-

ADP Detection:

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[15]

-

Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[15]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Cellular Mechanism of Action: Apoptosis and Cell Cycle Analysis

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.

Caspases are key proteases in the apoptotic cascade. Caspase-8 is an initiator caspase in the extrinsic pathway, while caspase-3 is a key executioner caspase.

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with the cyanophenylpropanoate derivatives at their IC50 concentrations for various time points (e.g., 24, 48 hours).

-

Include a positive control for apoptosis (e.g., staurosporine).

-

-

Caspase Activity Measurement:

-

Use a commercially available fluorometric or colorimetric assay kit for caspase-3 and caspase-8 activity. These kits typically contain a specific peptide substrate for each caspase that is conjugated to a fluorophore or chromophore.

-

Lyse the cells and add the caspase substrate.

-

Incubate to allow the active caspases to cleave the substrate, releasing the reporter molecule.

-

Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates caspase activation.

-

Anti-Inflammatory Screening

Chronic inflammation is a key factor in the development of many diseases, including cancer.[17][18] Therefore, screening for anti-inflammatory activity is a valuable parallel path.

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in cancerous tissues.[19][20][21]

-

Assay Setup:

-

Enzymatic Reaction:

-

In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) in an assay buffer.[18]

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.

-

-

Measurement and Analysis:

-

Measure the fluorescence kinetically over several minutes.[18]

-

The rate of fluorescence increase is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each compound and determine the IC50 value.

-

The transcription factor NF-κB is a master regulator of the inflammatory response.[1][22][23]

-

Cell Stimulation and Treatment:

-

Use a cell line that shows a robust NF-κB response, such as RAW 264.7 macrophages.

-

Pre-treat the cells with the cyanophenylpropanoate derivatives for 1-2 hours.

-

Stimulate NF-κB activation with an inflammatory agent like lipopolysaccharide (LPS).

-

-

Detection of NF-κB Translocation:

-

NF-κB activation involves its translocation from the cytoplasm to the nucleus.[24][25]

-

This can be assessed by immunofluorescence microscopy, where cells are stained for the p65 subunit of NF-κB and the nucleus (e.g., with DAPI). A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates inhibition of activation.

-

Alternatively, cell fractionation can be performed to separate the cytoplasmic and nuclear fractions, followed by Western blotting for p65 in each fraction.[3][26]

-

Key Signaling Pathways as Potential Targets

Based on the activities of related cyano-containing compounds, several key signaling pathways are hypothesized to be modulated by cyanophenylpropanoate derivatives.

Pro-Survival and Proliferation Pathways in Cancer

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[5][6][8][27][28]

Caption: The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in cancer.

Pro-Inflammatory Signaling Pathway

The NF-κB pathway is crucial for the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[1][22][23]

Caption: The canonical NF-κB signaling pathway in inflammation.

Tier 4: In Vivo Proof-of-Concept

Promising lead compounds with a well-characterized in vitro profile should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[12]

Anticancer Efficacy: Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for preclinical in vivo anticancer drug screening.[12]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of nude mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the cyanophenylpropanoate derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a widely used and well-established model of acute inflammation.

-

Compound Administration: Administer the test compound orally or intraperitoneally to rats.

-

Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Studies

Throughout the screening cascade, it is crucial to synthesize and test analogs of active compounds to establish a structure-activity relationship (SAR).[29] SAR studies help to identify the key chemical features responsible for biological activity and guide the optimization of lead compounds to improve potency and reduce toxicity.

Conclusion

The systematic screening cascade outlined in this guide provides a robust and logical framework for the evaluation of novel cyanophenylpropanoate derivatives. By employing a multi-tiered approach that progresses from broad phenotypic screening to specific mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for drug discovery professionals dedicated to advancing the field of medicinal chemistry.

References

-

A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 14, 2026, from [Link]

-

A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 14, 2026, from [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

SAR of the cytotoxicity of the synthetic cyanopyridine derivatives - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008, March 13). Retrieved January 14, 2026, from [Link]

-

Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). Retrieved January 14, 2026, from [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 14, 2026, from [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

NF-kappa B Activation Assay Kits - Fivephoton Biochemicals. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012, October 1). Retrieved January 14, 2026, from [Link]

-

Caspase 3/7, 8 or 9 Assay with the NucleoCounter® - ChemoMetec. (n.d.). Retrieved January 14, 2026, from [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. (n.d.). Retrieved January 14, 2026, from [Link]

-

ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved January 14, 2026, from [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - PAGEPress Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways - MDPI. (2023, September 12). Retrieved January 14, 2026, from [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (2016, July 6). Retrieved January 14, 2026, from [Link]

-

Anti-inflammatory Activity of Bioactive Compounds From Microalgae and Cyanobacteria by Focusing on the Mechanisms of Action - PubMed. (2020, June 15). Retrieved January 14, 2026, from [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PubMed Central. (2022, June 17). Retrieved January 14, 2026, from [Link]

-

Targeting specific cell signaling transduction pathways by dietary and medicinal phytochemicals in cancer chemoprevention - PubMed. (2010, December 5). Retrieved January 14, 2026, from [Link]

Sources

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling Pathway Diagram [scispace.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. clyte.tech [clyte.tech]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pagepressjournals.org [pagepressjournals.org]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fivephoton.com [fivephoton.com]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Strategic Utility of Phenylpropanoate Scaffolds in Modern Drug Discovery: A Technical Guide to the Synthesis and Application of Ethyl 3-(3-Cyanophenyl)propanoate

Foreword: The Unseen Architecture of a Pharmaceutical Breakthrough

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with a series of meticulously designed and executed synthetic steps, each reliant on the unique reactivity of key chemical building blocks. It is these unassuming molecules that form the very architecture of innovation. This guide delves into one such critical scaffold: the phenylpropanoate framework, with a specific focus on Ethyl 3-(3-cyanophenyl)propanoate .

This document is intended for researchers, synthetic chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic considerations and chemical principles that underpin the use of this versatile building block. We will explore its synthesis, functional group transformations, and its pivotal role in the construction of complex therapeutic agents. By understanding the "why" behind the "how," we can unlock the full potential of this and similar scaffolds in the ongoing quest for novel therapeutics.

Section 1: Core Characteristics of this compound

This compound is a bifunctional organic molecule that possesses both a nitrile and an ester functional group, attached to a central phenylpropanoate core. This unique combination of reactive sites makes it a highly valuable intermediate in multi-step organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| CAS Number | 10036-20-1 | |

| Appearance | Typically a solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | General chemical principles |

The strategic value of this building block lies in the orthogonal reactivity of its functional groups. The nitrile group can be transformed into an amine, a carboxylic acid, or a tetrazole, among other functionalities. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification. The aromatic ring itself can also be subject to further electrophilic substitution, although the deactivating nature of the cyano and propanoate groups must be considered.

Section 2: Synthesis of the Phenylpropanoate Core

The construction of the 3-phenylpropanoate skeleton is a cornerstone of many synthetic campaigns. A common and efficient method for achieving this is through a Knoevenagel condensation followed by a reduction of the resulting alkene. This two-step sequence allows for the formation of a carbon-carbon bond and the introduction of the propanoate side chain.

A well-documented example that illustrates this synthetic strategy is the preparation of a closely related and equally important building block, ethyl 3-(3-aminophenyl)propanoate. The synthesis of this compound, as detailed by Nagel et al., provides a robust and adaptable protocol that can be conceptually applied to the synthesis of the title compound.[1]

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

-

Tandem Knoevenagel Condensation/Alkylidene Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This accomplishes both the initial condensation and the subsequent reduction of the newly formed carbon-carbon double bond.

-

Reductive Amination and Esterification: The intermediate 3-(3-nitrophenyl)propanoic acid is then treated with stannous chloride in ethanol. This powerful reducing agent simultaneously reduces the nitro group to an amine and catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester.

Caption: Synthetic workflow for Ethyl 3-(3-aminophenyl)propanoate.

Detailed Experimental Protocol

The following protocol is adapted from the work of Nagel et al. (2011) and provides a field-proven method for the synthesis of the amino analogue, which can be conceptually adapted for the cyano-substituted target by starting with 3-cyanobenzaldehyde and employing a suitable reduction method for the intermediate cinnamic acid derivative.[1]

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

-

Reagent Preparation: In a round-bottom flask, prepare triethylammonium formate (TEAF) by reacting triethylamine and formic acid.

-

Reaction Setup: To the TEAF, add 3-nitrobenzaldehyde and Meldrum's acid.

-

Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate product, 3-(3-nitrophenyl)propanoic acid, is isolated.

Step 2: Synthesis of Ethyl 3-(3-Aminophenyl)propanoate

-

Reaction Setup: The crude 3-(3-nitrophenyl)propanoic acid is dissolved in ethanol.

-

Reduction and Esterification: Stannous chloride (SnCl₂) is added portion-wise to the solution. The mixture is then heated.

-

Reaction Monitoring: The disappearance of the starting material and the formation of the product can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove tin salts. The crude product is then purified, typically by column chromatography, to yield pure ethyl 3-(3-aminophenyl)propanoate.

Section 3: The Reactivity Landscape of this compound

The synthetic utility of this compound stems from the diverse transformations that its functional groups can undergo.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a variety of other groups, significantly expanding the synthetic possibilities.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).[2] This transformation is fundamental in the synthesis of many APIs, as the resulting aminomethyl group can be further functionalized.

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the creation of a di-acidic scaffold.

-

Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. This bioisosteric replacement for a carboxylic acid is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability.

Caption: Key transformations of the nitrile group.

Transformations of the Ester Group

The ethyl ester functionality is primarily a protecting group for the carboxylic acid, but it also offers specific reaction pathways.

-

Hydrolysis to the Carboxylic Acid: The most common transformation is hydrolysis under acidic or basic conditions to unmask the carboxylic acid.[3][4][5] This is a crucial step in the synthesis of many APIs, including Febuxostat.[6][7]

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

-

Reduction to an Alcohol: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding primary alcohol.

Section 4: Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its analogues are key intermediates in the synthesis of a number of important drugs. The strategic placement of the cyano and propanoate groups allows for the efficient construction of complex molecular architectures.

Case Study: The Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[6] The synthesis of Febuxostat provides an excellent example of the strategic use of a cyanophenyl-containing building block. While the exact intermediate is often a more elaborated thiazole derivative, the core 3-cyano-phenyl moiety is introduced early in the synthesis.[7] The cyano group is essential for the final structure and activity of the drug.

Caption: Final step in the synthesis of Febuxostat.

Broader Applications in Medicinal Chemistry